Tartrato de sodio

Descripción general

Descripción

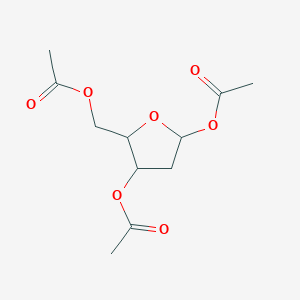

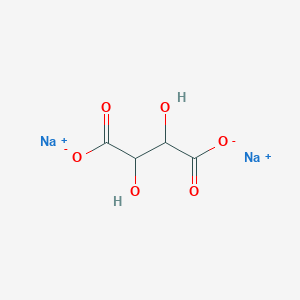

Sodium tartrate, also known as disodium tartrate, is a disodium salt of tartaric acid. It is commonly found in the form of transparent, colorless, and odorless crystals. This compound is widely used as an emulsifier and a binding agent in various food products such as jellies, margarine, and sausage casings. It is also known by the E number E335 . Sodium tartrate is a common primary standard for Karl Fischer titration, a technique used to determine water content in various substances .

Aplicaciones Científicas De Investigación

Sodium tartrate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Sodium tartrate is a disodium salt of l-( + )-tartaric acid . It is primarily used as an emulsifier and pH control agent in food products . Its primary targets are the fats or oils present in food products, where it acts as an emulsifier .

Mode of Action

Sodium tartrate interacts with fats and oils in food products, acting as an emulsifier and binding agent .

Biochemical Pathways

It is known that sodium tartrate can be used in the karl fischer equation, which is used to determine the water content of various substances . This suggests that it may play a role in water balance within the body or in certain chemical reactions.

Pharmacokinetics

It is generally recognized as safe (gras) as a direct human food ingredient .

Result of Action

The primary result of sodium tartrate’s action is the stabilization of food products. It helps to maintain the consistency and quality of these products by acting as an emulsifier and pH control agent .

Action Environment

The efficacy and stability of sodium tartrate can be influenced by various environmental factors. For example, its ability to act as an emulsifier may be affected by the presence of other ingredients in a food product. Additionally, its stability may be influenced by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

Sodium tartrate plays a crucial role in various biochemical reactions. It is a key component in the Biuret reagent, a solution used to detect the presence of peptide bonds in proteins . The Biuret reagent is a mixture of hydrated copper sulfate, sodium hydroxide, and sodium tartrate . Sodium tartrate helps stabilize the cupric ions in the mixture and maintains the solubility of the alkaline solution .

Molecular Mechanism

In the Biuret test, sodium tartrate helps form a chelate complex with cupric ions and peptide nitrogen. This complex absorbs light with a wavelength of 540 nm, imparting a purple color that indicates the presence of proteins . This demonstrates sodium tartrate’s role in binding interactions at the molecular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium tartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where tartaric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The solution is then evaporated to obtain sodium tartrate crystals.

Industrial Production Methods: In industrial settings, sodium tartrate is often produced as a byproduct of wine manufacturing. During the fermentation process, tartaric acid precipitates as potassium bitartrate, which is then treated with sodium carbonate to produce sodium tartrate .

Análisis De Reacciones Químicas

Types of Reactions: Sodium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in redox reactions as a reducing agent.

Common Reagents and Conditions:

Oxidation: Sodium tartrate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: It can act as a reducing agent in the presence of mild oxidizing agents.

Substitution: Sodium tartrate can undergo substitution reactions with other salts or acids to form different tartrate salts.

Major Products Formed:

Oxidation: The oxidation of sodium tartrate typically produces carbon dioxide and water.

Reduction: Reduction reactions involving sodium tartrate can yield various organic compounds depending on the specific reagents used.

Substitution: Substitution reactions can produce compounds such as potassium sodium tartrate (Rochelle salt) and other tartrate salts.

Comparación Con Compuestos Similares

Potassium sodium tartrate (Rochelle salt): A double salt of tartaric acid with similar uses in electroplating and as a catalyst.

Monosodium tartrate: Another salt of tartaric acid used in similar applications but with different solubility properties.

Calcium tartrate: Used in the food industry as a preservative and in pharmaceuticals.

Uniqueness: Sodium tartrate is unique due to its specific crystal structure, which captures a precise amount of water, making it an ideal primary standard for Karl Fischer titration. Its ability to act as both an emulsifier and a pH control agent also sets it apart from other similar compounds .

Propiedades

Key on ui mechanism of action |

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |

|---|---|

Número CAS |

868-18-8 |

Fórmula molecular |

C4H6NaO6 |

Peso molecular |

173.08 g/mol |

Nombre IUPAC |

disodium;2,3-dihydroxybutanedioate;dihydrate |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

Clave InChI |

GHQFLMULNSGOAR-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |

SMILES isomérico |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |

SMILES canónico |

C(C(C(=O)O)O)(C(=O)O)O.[Na] |

melting_point |

120 |

Key on ui other cas no. |

4504-50-1 51307-92-7 868-18-8 14475-11-7 |

Descripción física |

Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] White solid; [Merck Index] |

Pictogramas |

Irritant |

Solubilidad |

Soluble in cold water |

Sinónimos |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.